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molecular formula C14H10O B1354652 1-Methyl-9H-fluoren-9-one CAS No. 5501-37-1

1-Methyl-9H-fluoren-9-one

Cat. No. B1354652
M. Wt: 194.23 g/mol
InChI Key: POMQQLMTQXTWLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06162824

Procedure details

A mixture of 1.32 g (6.2 mmol) of 3'-methyl-2-biphenylcarboxylic acid, 40 mL of CH2Cl2 and 0.70 mL (9.6 mmol) of SOCl2 was warmed to reflux for 2 h. The solution was cooled to room temperature and 1.10 mL (9.4 mmol) of SnCl4 was added dropwise with stirring. The dark brown homogenous mixture was stirred for 18 h, poured into 50 mL of cold saturated aqueous NaHCO3, and extracted with 2×50 mL of ether. The ether extracts were combined and washed with 30 mL of saturated NaHCO3 solution, 30 mL of H2 0 and 30 mL of brine, dried (MgSO4) and concentrated in vacuo. Chromatography over SiO2 (Biotage 40 S) using 1% EtOAc in hexanes provided 168 mg (16% yield) of 1-methyl-9-fluorenone (Ladd, D. L. et al., Synthesis and dopaminergic binding of 2-aryldopamine analogues: Phenethylamines, 3-benzazepines, and 9-(aminomethyl)fluorenes. J. Med. Chem. 1986, 29, 1904-1912).
Quantity
1.32 g
Type
reactant
Reaction Step One
Name
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
SnCl4
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([C:8]2[C:9]([C:14]([OH:16])=O)=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:5]=[CH:6][CH:7]=1.O=S(Cl)Cl.Cl[Sn](Cl)(Cl)Cl.C([O-])(O)=O.[Na+]>C(Cl)Cl>[CH3:1][C:2]1[C:3]2[C:14](=[O:16])[C:9]3[C:8](=[CH:13][CH:12]=[CH:11][CH:10]=3)[C:4]=2[CH:5]=[CH:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.32 g
Type
reactant
Smiles
CC=1C=C(C=CC1)C=1C(=CC=CC1)C(=O)O
Name
Quantity
0.7 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
SnCl4
Quantity
1.1 mL
Type
reactant
Smiles
Cl[Sn](Cl)(Cl)Cl
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
The dark brown homogenous mixture was stirred for 18 h
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with 2×50 mL of ether
WASH
Type
WASH
Details
washed with 30 mL of saturated NaHCO3 solution, 30 mL of H2 0 and 30 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC=2C3=CC=CC=C3C(C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 168 mg
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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